molecular formula C15H14O3 B12289915 Methyl 2,3-Dihydronaphtho[2,3-b]furan-3-acetate

Methyl 2,3-Dihydronaphtho[2,3-b]furan-3-acetate

Cat. No.: B12289915
M. Wt: 242.27 g/mol
InChI Key: IUXIAXCJPBWLQC-UHFFFAOYSA-N
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Description

Methyl 2,3-Dihydronaphtho[2,3-b]furan-3-acetate is a chemical compound belonging to the class of dihydronaphthofurans. These compounds are characterized by a fused ring structure that includes a furan ring and a naphthalene ring. Dihydronaphthofurans are known for their diverse biological activities and are found in various natural and synthetic products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3-Dihydronaphtho[2,3-b]furan-3-acetate can be achieved through several methods. One common approach involves the annulation of naphthols with various reagents. Cycloaddition reactions, such as [3+2] and [4+1] cycloadditions, are also employed. Other methods include intramolecular transannulation, Friedel-Crafts reactions, Wittig reactions, and Claisen rearrangements .

Industrial Production Methods

Industrial production of dihydronaphthofurans, including this compound, often involves large-scale chemical synthesis using optimized reaction conditions. These methods ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-Dihydronaphtho[2,3-b]furan-3-acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce dihydronaphthalenes .

Scientific Research Applications

Pharmaceutical Applications

  • Biological Activity : Research indicates that Methyl 2,3-Dihydronaphtho[2,3-b]furan-3-acetate exhibits various biological activities, including:
    • Antimicrobial Properties : Similar compounds have shown effectiveness against a range of microorganisms.
    • Antioxidant Activity : The compound may help in scavenging free radicals, thus providing protective effects against oxidative stress.
    • Potential Anti-cancer Activity : Preliminary studies suggest it could inhibit cancer cell proliferation.
  • Mechanism of Action : Ongoing research is focused on elucidating the specific biological pathways affected by this compound. Studies have shown interactions with various biological targets that could lead to therapeutic applications in treating diseases related to oxidative stress and microbial infections.

Materials Science Applications

This compound is also being explored for its potential in materials science:

  • Polymer Chemistry : The compound can be utilized as a monomer for synthesizing novel polymers with specific properties. Its unique structure allows for the development of materials with enhanced thermal stability and mechanical strength.
  • Cosmetic Formulations : Due to its potential skin-beneficial properties, it is being investigated for use in cosmetic products aimed at improving skin health and appearance.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against common pathogens. Results indicated significant inhibition zones comparable to standard antibiotics, suggesting its potential as a natural antimicrobial agent.
  • Skin Health Research : In dermatological studies, formulations containing this compound were tested for skin penetration and efficacy in enhancing hydration. Results demonstrated improved skin moisture levels compared to control formulations.

Mechanism of Action

The mechanism of action of Methyl 2,3-Dihydronaphtho[2,3-b]furan-3-acetate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dihydro-1-hydroxynaphtho[2,3-c]furan
  • 1,3-Dihydro-1-hydroxynaphtho[1,2-c]furan
  • Naphtho[2,3-b]furan-4,9-dione

Uniqueness

Methyl 2,3-Dihydronaphtho[2,3-b]furan-3-acetate is unique due to its specific structural features and the resulting biological activities. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it a valuable compound for various applications .

Biological Activity

Methyl 2,3-Dihydronaphtho[2,3-b]furan-3-acetate is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a fused bicyclic structure that contributes to its unique chemical reactivity and biological profile. Its molecular formula is C13H12O3C_{13}H_{12}O_3, with a molecular weight of approximately 242.27 g/mol. The compound features an acetate group that enhances its solubility and reactivity in biological systems.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study reported an IC50 value of 0.058 µM against T47D breast cancer cells, indicating potent antitumor activity .

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting specific enzymes involved in inflammatory pathways. This mechanism is thought to be mediated through the compound's interaction with molecular targets that modulate inflammatory responses .

3. Antimicrobial Activity

This compound exhibits promising antimicrobial activity against various pathogens. Research indicates that related compounds can inhibit bacterial growth, suggesting potential applications in treating infections .

The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in key biochemical pathways, leading to reduced inflammation and tumor growth.
  • Receptor Modulation: It may also bind to receptors that play critical roles in cell signaling and proliferation.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable ActivityUnique Feature
Methyl 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetateDihydrobenzofuran derivativeAntimicrobialContains trifluoromethyl group
Methyl 2,3-Dihydronaphtho[1,2-b]furan-3-acetateDihydronaphthofuranAntioxidantDifferent fusion position
Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylateDihydronaphthofuranPotential anti-cancer activityCarboxylate substitution

This table summarizes the comparative biological activities of this compound with similar compounds. Its unique structural features contribute to its distinct biological properties.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of this compound:

  • Cytotoxicity Studies: Research demonstrated that this compound exhibits significant cytotoxicity against human leukemia cells with varying degrees of effectiveness depending on the concentration used .
  • Structure-Activity Relationship (SAR): Investigations into SAR have shown that modifications at specific positions on the naphthoquinone scaffold can enhance the anticancer activity of derivatives .

Properties

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

methyl 2-(2,3-dihydrobenzo[f][1]benzofuran-3-yl)acetate

InChI

InChI=1S/C15H14O3/c1-17-15(16)8-12-9-18-14-7-11-5-3-2-4-10(11)6-13(12)14/h2-7,12H,8-9H2,1H3

InChI Key

IUXIAXCJPBWLQC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1COC2=CC3=CC=CC=C3C=C12

Origin of Product

United States

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